
Sodium acetyl sulphate
Vue d'ensemble
Description
Sodium acetyl sulphate (SAS) is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and has a chemical formula of C2H3NaO4S. SAS is commonly used as a reagent in various chemical reactions and has numerous applications in the field of biochemistry and molecular biology.
Mécanisme D'action
Sodium acetyl sulphate acts as a strong anionic surfactant and can disrupt the structure of biological membranes. It can also alter the surface charge of proteins and other macromolecules, leading to changes in their conformation and function.
Effets Biochimiques Et Physiologiques
Sodium acetyl sulphate has been shown to have a wide range of biochemical and physiological effects. It can inhibit the activity of enzymes such as cholinesterase and acetylcholinesterase, and can also affect the function of ion channels and receptors. Sodium acetyl sulphate has also been shown to have antimicrobial properties and can inhibit the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Sodium acetyl sulphate in lab experiments is its high solubility in water, which makes it easy to prepare solutions and buffers. Sodium acetyl sulphate is also relatively inexpensive and readily available. However, Sodium acetyl sulphate can be toxic and should be handled with care. It can also interfere with certain assays and experiments, and its effects on biological systems can be difficult to predict.
Orientations Futures
There are numerous future directions for research on Sodium acetyl sulphate. One area of interest is the development of new methods for the synthesis of Sodium acetyl sulphate and related compounds. Another area of research is the investigation of the mechanisms by which Sodium acetyl sulphate affects biological systems, particularly its effects on membrane structure and function. Additionally, there is interest in exploring the potential therapeutic applications of Sodium acetyl sulphate, particularly in the treatment of microbial infections and neurological disorders.
Applications De Recherche Scientifique
Sodium acetyl sulphate has numerous applications in scientific research, particularly in the field of biochemistry and molecular biology. It is commonly used as a reagent for the determination of proteins and nucleic acids. Sodium acetyl sulphate is also used in the synthesis of various organic compounds and in the preparation of buffers and solutions.
Propriétés
Numéro CAS |
19201-24-2 |
|---|---|
Nom du produit |
Sodium acetyl sulphate |
Formule moléculaire |
C2H3NaO5S |
Poids moléculaire |
162.1 g/mol |
Nom IUPAC |
sodium;acetyl sulfate |
InChI |
InChI=1S/C2H4O5S.Na/c1-2(3)7-8(4,5)6;/h1H3,(H,4,5,6);/q;+1/p-1 |
Clé InChI |
VCLVUNFJTOOMIR-UHFFFAOYSA-M |
SMILES isomérique |
CC(=O)OS(=O)(=O)[O-].[Na+] |
SMILES |
CC(=O)OS(=O)(=O)[O-].[Na+] |
SMILES canonique |
CC(=O)OS(=O)(=O)[O-].[Na+] |
Autres numéros CAS |
19201-24-2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


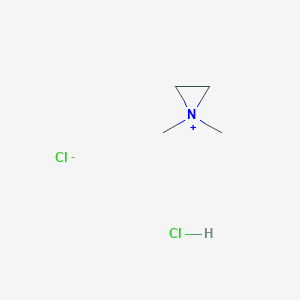
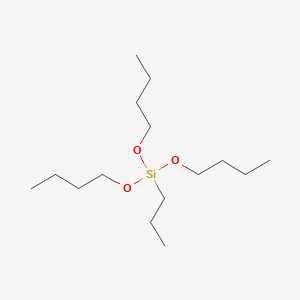
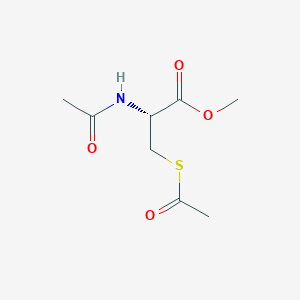
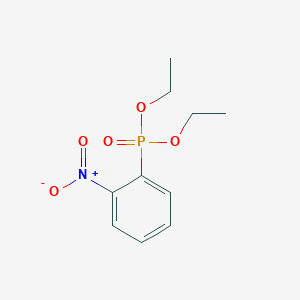
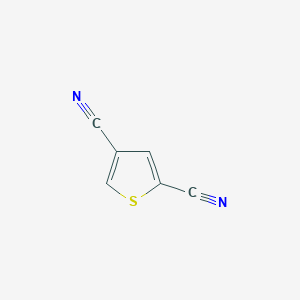

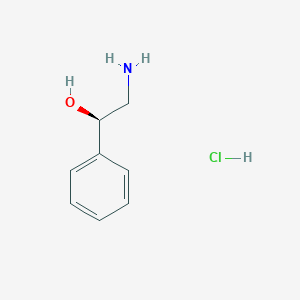
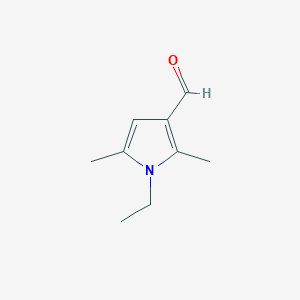
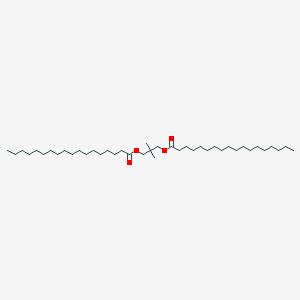
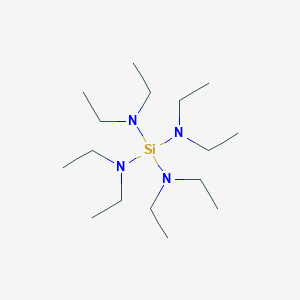
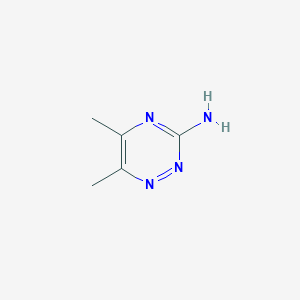
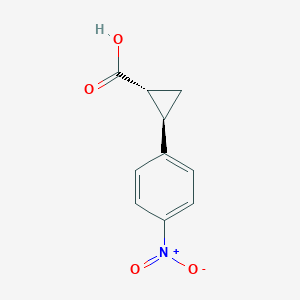
![(Z)-1-[(octadec-9-enyloxy)methyl]propyl hydrogen sulphate](/img/structure/B98696.png)
